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Compound of Interest

Compound Name: Otenzepad

Cat. No.: B1677807 Get Quote

An In-depth Technical Guide to the Chemical and Physical Properties of Otenzepad

Introduction
Otenzepad, also known as AF-DX 116, is a selective and competitive M2 muscarinic

acetylcholine receptor antagonist.[1][2] It was initially investigated for the treatment of cardiac

arrhythmias and bradycardia due to its relative cardioselectivity.[3] Developed by Boehringer

Ingelheim, its clinical development was discontinued after Phase III trials.[3][4] This guide

provides a comprehensive overview of the chemical and physical properties of Otenzepad, its

pharmacological profile, and detailed experimental protocols for its characterization, aimed at

researchers, scientists, and professionals in drug development.

Chemical and Physical Properties
Otenzepad is a white to off-white solid compound.[2] It is a racemic mixture, with the (+)-

enantiomer exhibiting eight times greater potency at the M2 receptor than the (-)-enantiomer.[3]
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Property Value Reference

IUPAC Name

11-[2-[2-

(diethylaminomethyl)piperidin-

1-yl]acetyl]-5H-pyrido[2,3-b][1]

[5]benzodiazepin-6-one

[3]

Synonyms AF-DX 116 [1][2]

CAS Number 102394-31-0 [1]

Molecular Formula C24H31N5O2 [1][6]

Molecular Weight 421.54 g/mol [1][6]

Appearance White to off-white solid [2][7]

Density 1.171 g/cm³ [5]

Boiling Point 573.2°C at 760 mmHg [5]

Flash Point 300.5°C [5]

LogP 3.21440 [5]

Stereochemistry Racemic [6]

SMILES

CCN(CC)CC1CCCCN1CC(=O

)N2c3ccccc3C(=O)Nc4cccnc4

2

[6]

InChI Key
UBRKDAVQCKZSPO-

UHFFFAOYSA-N
[6]

Solubility and Storage
Proper handling and storage of Otenzepad are crucial for maintaining its stability and activity.
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Condition Details Reference

In Vitro Solubility

Soluble in DMSO at 25 mg/mL

(59.31 mM) with the aid of

ultrasonication and warming to

60°C.

[1][2][7]

In Vivo Formulations

- 10% DMSO, 40% PEG300,

5% Tween-80, 45% Saline (≥

2.5 mg/mL) - 10% DMSO, 90%

(20% SBE-β-CD in Saline) (≥

2.5 mg/mL) - 10% DMSO, 90%

Corn Oil (≥ 2.5 mg/mL)

[2]

Powder Storage
-20°C for 3 years; 4°C for 2

years.
[1][2][7]

Solvent Storage
-80°C for 6 months; -20°C for 1

month.
[1][2][7]

Pharmacological Profile
Otenzepad is a competitive antagonist with higher selectivity for the M2 muscarinic

acetylcholine receptor (mAChR) compared to other subtypes.[2][3] The M2 receptors are G

protein-coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to

decreased intracellular cAMP levels.[8] This mechanism is particularly important in the heart,

where it contributes to the negative chronotropic and inotropic effects of acetylcholine.[8]

Binding Affinity and Potency
The antagonist binding properties of Otenzepad have been characterized across various

muscarinic receptor isoforms.
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Receptor
Subtype

Dissociation
Constant (Ki)

IC50 Tissue/System Reference

M1 537.0 - 1300 nM -

Cloned human

receptors in

CHO-K1 cells

[3]

M2 81.0 - 186 nM 386 nM Rat heart [1][3]

M2 - 640 nM
Rabbit peripheral

lung
[1][2][5]

M3 838 - 2089.0 nM -

Cloned human

receptors in

CHO-K1 cells

[3]

M4 407.0 - 1800 nM -

Cloned human

receptors in

CHO-K1 cells

[3]

M5 2800 nM -

Cloned human

receptors in

CHO-K1 cells

[3]

Mechanism of Action: M2 Receptor Antagonism
Otenzepad exerts its effects by competitively blocking the binding of acetylcholine to M2

muscarinic receptors. In cardiac tissue, this antagonism prevents the Gi-protein-mediated

inhibition of adenylyl cyclase, thereby blocking the parasympathetic-induced decrease in heart

rate.[8] In the central nervous system, presynaptic M2 autoreceptors inhibit acetylcholine

release; antagonism by Otenzepad can therefore enhance cholinergic transmission.[9]
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Mechanism of Otenzepad as an M2 receptor antagonist.

Experimental Protocols
Competitive Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Otenzepad for

muscarinic receptors.

Objective: To quantify the affinity of Otenzepad for a specific muscarinic receptor subtype by

measuring its ability to compete with a radiolabeled antagonist.

Materials:

Cell membranes expressing the muscarinic receptor subtype of interest (e.g., from CHO-K1

cells or tissue homogenates like rat heart).[3]

Radioligand: N-[3H]Methylscopolamine ([3H]NMS), a non-selective muscarinic antagonist.

[10]

Otenzepad (unlabeled competitor).

Assay Buffer: e.g., Phosphate-buffered saline (PBS), pH 7.4.

Non-specific binding control: Atropine (high concentration, e.g., 1 µM).

Scintillation cocktail and vials.
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Glass fiber filters and filtration apparatus.

Liquid scintillation counter.

Procedure:

Preparation: Prepare serial dilutions of Otenzepad in the assay buffer.

Incubation: In microcentrifuge tubes, combine the cell membranes, a fixed concentration of

[3H]NMS (typically at its Kd value), and varying concentrations of Otenzepad. For total

binding, omit Otenzepad. For non-specific binding, add a high concentration of atropine.

Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60-120

minutes) to allow binding to reach equilibrium.

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber

filters. This separates the bound radioligand from the unbound.

Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining

unbound radioligand.

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the

radioactivity using a liquid scintillation counter.

Data Analysis:

Calculate specific binding by subtracting non-specific binding from total binding.

Plot the percentage of specific binding against the logarithm of the Otenzepad
concentration.

Fit the data to a one-site or two-site competition model using non-linear regression to

determine the IC50 value.[10]

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.
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Workflow for a competitive radioligand binding assay.
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In Vivo Memory Enhancement Studies in Rodents
This protocol is based on studies demonstrating Otenzepad's effects on memory and learning.

[1]

Objective: To assess the effect of Otenzepad on memory acquisition and retention in rodent

models.

Animal Model:

Male Long-Evans rats (325-350 g) for acquisition tasks.[1]

Adult male Swiss mice (25-30 g) for retention tasks.[1]

Materials:

Otenzepad.

Vehicle (e.g., saline).

Behavioral apparatus (e.g., radial arm maze for win-stay task, step-through inhibitory

avoidance chamber).

Procedure (Win-Stay Acquisition in Rats):

Acclimation: Acclimate rats to the testing room and apparatus.

Administration: Administer Otenzepad (0.25, 0.5, 1.0, or 2.0 mg/kg) or vehicle via

subcutaneous (s.c.) injection on the dorsum of the neck.[1]

Training: After a set post-injection period, begin the win-stay acquisition training in the radial

arm maze.

Data Collection: Record metrics such as the number of correct arm entries to retrieve a

reward.

Analysis: Compare the performance of Otenzepad-treated groups to the vehicle control

group. Doses of 0.5 and 1.0 mg/kg were found to significantly improve acquisition.[1]
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Procedure (Inhibitory Avoidance in Mice):

Training: Train mice in a one-trial step-through inhibitory avoidance task.

Administration: Immediately after training, administer any primary treatment (e.g., glucose or

insulin). Ten minutes later, administer Otenzepad (0.3, 1.0, or 3.0 mg/kg) or vehicle via

intraperitoneal (i.p.) injection.[1][9]

Retention Test: Test the mice 24 hours later by placing them back in the apparatus and

measuring the latency to perform the previously punished action (e.g., crossing to the dark

compartment).

Analysis: Compare the retention latencies between groups. Otenzepad was shown to

enhance retention and reverse insulin-induced memory impairment.[1][9]

Logical Relationships and Physiological Effects
Otenzepad's selective antagonism of M2 receptors leads to distinct physiological outcomes

depending on the target tissue. Its effects on the cardiovascular and central nervous systems

are of primary interest.

Primary Molecular Target

Physiological Effects

Otenzepad

M2 Muscarinic Receptor
(mAChR M2)

Antagonizes

Cardiac Tissue:
Blocks Parasympathetic

Innervation → ↑ Heart Rate

Mediates

CNS (Presynaptic):
Blocks Autoreceptors →

↑ Acetylcholine Release →
Memory Enhancement

Mediates
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Logical flow from drug to physiological effect.

Conclusion
Otenzepad is a well-characterized M2-selective muscarinic antagonist with a defined chemical

structure and distinct physical properties. Its pharmacological profile, highlighted by its higher

affinity for M2 over other mAChR subtypes, has made it a valuable tool for studying the role of

this receptor in cardiac function and cognitive processes. The experimental protocols detailed

in this guide provide a framework for the continued investigation of Otenzepad and other

selective muscarinic receptor modulators in preclinical and research settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1677807#chemical-and-physical-properties-of-
otenzepad]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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